molecular formula C9H14N4 B2791023 (3-Cyclopropyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-6-yl)methanamine CAS No. 1824149-74-7

(3-Cyclopropyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-6-yl)methanamine

Cat. No. B2791023
M. Wt: 178.239
InChI Key: YMNHQEPXRSBUNZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H14N4/c10-4-6-3-8-11-12-9(7-1-2-7)13(8)5-6/h6-7H,1-5,10H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 178.24 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Experimental Procedures

Synthesis:

Various synthetic routes can yield pyrrolopyrazine derivatives:

Example Procedure:

One approach involves nucleophilic addition, acetylization, Vilsmeier cyclization, and dechlorination using commercially available cyclopentanone and benzylamine as starting materials .

Conclusion

Despite their promising activities, the precise action mechanisms of pyrrolopyrazine derivatives remain incompletely understood. Researchers continue to explore their potential and design new leads for treating various diseases. The pyrrolopyrazine scaffold remains an attractive platform for drug discovery research .

Safety And Hazards

Specific safety and hazard information for this compound is not available in the search results. As with all chemicals, it should be handled with appropriate safety precautions. For detailed safety information, it’s recommended to refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

(3-cyclopropyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-6-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4/c10-4-6-3-8-11-12-9(7-1-2-7)13(8)5-6/h6-7H,1-5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNHQEPXRSBUNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C3N2CC(C3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3-Cyclopropyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-6-yl)methyl]amine

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